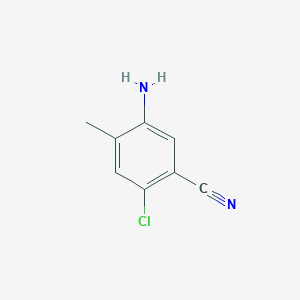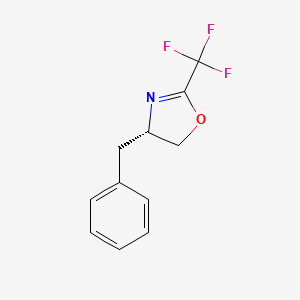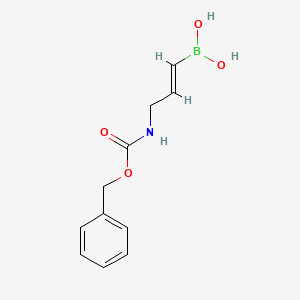
3-(3-Bromopropoxy)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromopropoxy)-1-propanol is an organic compound with the molecular formula C6H13BrO2 It is a brominated alcohol that features a propoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)-1-propanol typically involves the reaction of 3-bromopropanol with propylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromopropanol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropoxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are often employed.
Major Products Formed
Oxidation: The major product is 3-(3-bromopropoxy)propanal.
Reduction: The major product is 3-(3-propoxy)propanol.
Substitution: The products vary depending on the nucleophile used, such as 3-(3-azidopropoxy)-1-propanol or 3-(3-thiocyanatopropoxy)-1-propanol.
Scientific Research Applications
3-(3-Bromopropoxy)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropoxy)-1-propanol depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing nucleophilic substitution to occur. In biological systems, the compound can interact with enzymes and other proteins, potentially modifying their activity or stability.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromopropoxy)benzene: Similar in structure but with a benzene ring instead of a propanol backbone.
1-(3-Bromopropoxy)-4-chlorobenzene: Contains a chlorobenzene ring, making it more reactive in certain conditions.
(3-Bromopropoxy)methylbenzene: Features a methylbenzene group, which can influence its reactivity and applications.
Uniqueness
3-(3-Bromopropoxy)-1-propanol is unique due to its combination of a bromine atom and a propanol backbone, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various chemical syntheses and industrial applications.
Properties
Molecular Formula |
C6H13BrO2 |
|---|---|
Molecular Weight |
197.07 g/mol |
IUPAC Name |
3-(3-bromopropoxy)propan-1-ol |
InChI |
InChI=1S/C6H13BrO2/c7-3-1-5-9-6-2-4-8/h8H,1-6H2 |
InChI Key |
FZXUHLVNXIAYFS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)COCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)




![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)

![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
